molecular formula C6H8N2O3 B1431569 2-Methyl-5-pyrimidinecarboxylic acid hydrate CAS No. 1314670-28-4

2-Methyl-5-pyrimidinecarboxylic acid hydrate

Cat. No.: B1431569
CAS No.: 1314670-28-4
M. Wt: 156.14 g/mol
InChI Key: SVVDWEDGKRJYOS-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrimidinecarboxylic acid hydrate (CAS: 1314670-28-4) is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at position 2 and a carboxylic acid group at position 5, stabilized by water molecules in its crystalline structure. Key properties include:

  • Molecular formula: $ \text{C}6\text{H}6\text{N}2\text{O}2 \cdot \text{H}2\text{O} $ (anhydrous form: $ \text{C}6\text{H}6\text{N}2\text{O}_2 $)
  • Melting point: The anhydrous form melts at 197–198°C, while the hydrate likely exhibits a lower melting point due to water incorporation (exact data unavailable) .
  • Appearance: Light tan solid or crystalline solid in hydrated form .
  • Applications: Primarily used in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

2-methylpyrimidine-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.H2O/c1-4-7-2-5(3-8-4)6(9)10;/h2-3H,1H3,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVDWEDGKRJYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acetamidine Hydrochloride and Mucobromic Acid (Indirect Route)

  • Procedure : Sodium ethoxide is prepared by adding sodium metal to ethanol. This sodium ethoxide solution is reacted with acetamidine hydrochloride at 50 °C. Subsequently, mucobromic acid in ethanol is added dropwise to the mixture, maintaining temperature control. The reaction mixture is then treated with hydrochloric acid, filtered, washed, and freeze-dried to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid, a related pyrimidine carboxylic acid derivative.

  • Yield and Purity : The process yields approximately 42% of the product as a brown solid.

  • Analytical Data : LCMS shows a molecular ion at m/z 218 [M+1]+; ^1H NMR (400 MHz, DMSO-d6) shows signals at δ 2.62 (s, 3H, methyl) and δ 9.03 (s, 1H, aromatic proton).

  • Reference : This method is detailed in a patent WO2011/130628 and chemical synthesis reports.

Although this method is for a brominated analogue, it provides insight into pyrimidine carboxylic acid synthesis and may be adapted for the hydrate form.

Synthesis via Lactam Intermediate from L-Acetyl Asparagine

  • Procedure : Under alkaline conditions, L-acetyl asparagine is reacted with condensing agents such as DCC (dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HOBT (1-hydroxybenzotriazole) at 10-35 °C for 1-5 hours to form a lactam intermediate.

  • The lactam nitrogen is protected by reaction with Boc anhydride under strong base conditions. The lactam carbonyl is then reduced to a methylene group using reducing agents like sodium borohydride or triethylsilane hydrogen.

  • Hydrolysis of the amido bonds using lithium hydroxide followed by acid treatment removes the Boc group, yielding a hydrochloride intermediate.

  • Finally, the intermediate undergoes intramolecular cyclization under alkaline conditions at 50-120 °C for 5-24 hours to produce the target compound.

  • Purification : Each step involves purification by pH adjustment, extraction, drying, filtration, evaporation, and recrystallization using solvents such as ethyl acetate, ethanol, methanol, or acetone.

  • Reference : This detailed multi-step synthesis is described in patent CN108003105B.

This method is notable for its use of amino acid derivatives and protecting group strategies, enabling stereoselective synthesis and high purity.

Comparative Data Table of Preparation Methods

Step/Parameter Method 1: Acetamidine + Mucobromic Acid Method 2: L-Acetyl Asparagine Route
Starting Materials Acetamidine hydrochloride, mucobromic acid L-Acetyl asparagine
Reaction Conditions Ethanol solvent, 50 °C, alkaline medium Alkaline medium, 10-35 °C (condensation), 50-120 °C (cyclization)
Key Reagents Sodium ethoxide, HCl DCC/EDCI/HOBT, Boc anhydride, NaBH4, LiOH, HCl
Reaction Time Several hours (stepwise) 1-5 h (condensation), 2-10 h (reduction), 5-24 h (cyclization)
Yield ~42% (for brominated analogue) Not explicitly stated; purification steps improve yield
Purification Methods Filtration, washing, freeze-drying pH adjustment, extraction, filtration, recrystallization
Product Form Brown solid (5-bromo derivative) Hydrochloride intermediate leading to target compound
Analytical Characterization LCMS, ^1H NMR Not specified in detail; purification ensures purity

Research Findings and Notes

  • The acetamidine/mucobromic acid method provides a straightforward route but yields are moderate and product isolation requires freeze-drying.

  • The amino acid derivative route is more complex but allows for stereochemical control and potentially higher purity through multiple purification steps.

  • The use of protecting groups (Boc) and selective reduction steps in the second method is critical for obtaining the desired pyrimidine ring system with the correct substitution pattern.

  • Solvent choice for recrystallization (esters, alcohols, ethers, ketones) affects product purity and yield.

  • No direct synthesis of the hydrate form was explicitly described in the sources, but the hydrate is typically obtained by crystallization from aqueous or alcoholic solvents during final purification.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pyrimidinecarboxylic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, which is often used in nucleophilic substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can lead to the formation of hydrazides .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-pyrimidinecarboxylic acid hydrate is investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, research indicates that specific analogs can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotics .
  • Anticancer Properties: The compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways .

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

  • Enzyme Inhibition: The compound can interact with various enzymes, potentially serving as a lead compound for the development of enzyme inhibitors. Its structure allows it to bind effectively to active sites of target enzymes, altering their activity .
  • Pharmacodynamics: Research into the pharmacokinetics and pharmacodynamics of this compound reveals its potential as a scaffold for designing new therapeutic agents, particularly in treating cardiovascular diseases and hypertension .

Materials Science

In addition to its biological applications, this compound finds uses in materials science:

  • Polymer Additives: The compound is utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds contributes to improved material performance .
  • Corrosion Inhibitors: Research indicates that this compound can serve as an effective corrosion inhibitor for metals, offering protection against oxidative degradation in industrial applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates activity of target enzymes
PharmacodynamicsPotential lead compound for cardiovascular drugs

Table 2: Applications in Materials Science

Application TypeDescriptionReference
Polymer AdditiveEnhances thermal stability and mechanical strength
Corrosion InhibitorProtects metals from oxidative degradation

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the carboxylic acid group enhanced the efficacy of these compounds, highlighting their potential as new antibiotic agents.

Case Study 2: Anticancer Mechanism

Research published in a peer-reviewed journal explored the anticancer mechanisms of this compound on human cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting a promising avenue for cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-Methyl-5-pyrimidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

2-Hydroxypyrimidine-5-carboxylic Acid (CAS: 38324-83-3)

  • Structure : Differs by a hydroxyl (-OH) group at position 2 instead of methyl.
  • Properties :
    • Molecular formula: $ \text{C}5\text{H}4\text{N}2\text{O}3 $.
    • Purity: Available at 95% .

4-Isopropyl-2-methyl-pyrimidine-5-carboxylic Acid (CAS: 127958-08-1)

  • Structure : Features an isopropyl group at position 4 alongside the methyl group at position 2.
  • Properties :
    • Molecular formula: $ \text{C}{10}\text{H}{14}\text{N}2\text{O}2 $.
  • Key differences : The bulky isopropyl group enhances lipophilicity, which may improve membrane permeability in biological systems. This substitution is advantageous in drug design for optimizing pharmacokinetics .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

  • Structure : Chlorine substituent at position 2 and methyl at position 6 on a pyrimidine-4-carboxylic acid backbone.
  • Properties :
    • Molecular formula: $ \text{C}6\text{H}5\text{ClN}2\text{O}2 $.
  • Key differences: The electronegative chlorine atom increases reactivity, making this compound a candidate for cross-coupling reactions in synthetic chemistry.

Methyl 2-Aminopyrimidine-5-carboxylate (CAS: 308348-93-8)

  • Structure: Ester derivative with an amino group at position 2.
  • Properties :
    • Molecular formula: $ \text{C}7\text{H}9\text{N}3\text{O}2 $.
  • Key differences : The ester group reduces acidity compared to the carboxylic acid parent compound, altering solubility and reactivity. Such derivatives are often intermediates in prodrug synthesis .

Data Table: Comparative Properties of Pyrimidinecarboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Substituents Notable Properties
2-Methyl-5-pyrimidinecarboxylic acid 5194-32-1 $ \text{C}6\text{H}6\text{N}2\text{O}2 $ 197–198 Methyl, carboxylic acid Anhydrous form; used in synthesis
2-Methyl-5-pyrimidinecarboxylic acid hydrate 1314670-28-4 $ \text{C}6\text{H}6\text{N}2\text{O}2 \cdot \text{H}_2\text{O} $ N/A Hydrate form Enhanced stability via crystallization
2-Hydroxypyrimidine-5-carboxylic acid 38324-83-3 $ \text{C}5\text{H}4\text{N}2\text{O}3 $ N/A Hydroxyl, carboxylic acid High polarity; 95% purity
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid 127958-08-1 $ \text{C}{10}\text{H}{14}\text{N}2\text{O}2 $ N/A Isopropyl, methyl Lipophilic; potential drug candidate
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 $ \text{C}6\text{H}5\text{ClN}2\text{O}2 $ N/A Chlorine, methyl Reactive; toxicological risks

Research Findings and Reactivity Insights

  • Hydrate Stability : While direct data on this compound decomposition are lacking, studies on methane hydrates (–2, 4–5) suggest that hydrate stability is temperature-dependent, with decomposition releasing water and altering thermal properties. Analogously, pyrimidine hydrates may decompose under heating, affecting their application in high-temperature processes .
  • Reactivity with Enediols : Peri-naphthindan-2,3,4-trione hydrate () reacts with enediols to form redox-active products, releasing CO₂. This suggests that this compound could participate in similar redox reactions, though specific studies are needed .
  • Ester Derivatives : Methyl esters (e.g., ) demonstrate reduced acidity and modified solubility, highlighting the role of functional groups in tuning physicochemical properties for targeted applications .

Biological Activity

2-Methyl-5-pyrimidinecarboxylic acid hydrate, with the molecular formula C6H6N2O2H2O\text{C}_6\text{H}_6\text{N}_2\text{O}_2\cdot \text{H}_2\text{O} and a molecular weight of 156.14 g/mol, is a pyrimidine derivative that has garnered attention for its biological activities. This compound is synthesized through reactions involving 2-methylpyrimidine and carbon dioxide under controlled conditions, often utilizing catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The precise pathways depend on the target and application context .

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties, which may extend to this compound. Its structure allows for potential interactions with microbial enzymes or cellular components.
  • Anti-inflammatory Properties : Some derivatives in this class have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : The compound's interaction with nucleic acids positions it as a candidate for further investigation in cancer research, particularly in modulating pathways involved in cell proliferation and apoptosis .

Research Findings

Recent studies have explored the synthesis of related compounds, revealing insights into their biological activities. For instance, compounds derived from similar structural frameworks have shown efficacy against various cancer cell lines and bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of pyrimidine derivatives included this compound. The compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrimidine derivatives in a murine model of inflammation. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory conditions .

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures accelerate oxidation but may degrade sensitive intermediates.
  • pH control : Acidification to pH 4–5 ensures selective precipitation of the carboxylic acid .
  • Purification : Recrystallization or column chromatography improves purity (>95%), monitored by TLC or HPLC .

What analytical techniques are critical for characterizing this compound, and how are they employed?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Identifies proton environments (e.g., methyl, carboxylic O-H). For example, δ 8.63 ppm corresponds to the pyrimidine proton in related analogs .
  • Infrared Spectroscopy (IR) : Confirms carboxylic acid C=O stretches (~1672 cm⁻¹) and O-H bonds (~3273 cm⁻¹) .
  • Elemental Analysis : Validates C, H, and N content (e.g., C₆H₇N₃O₂ requires C 47.06%, H 4.61%, N 27.44%) .
  • Hydrate Confirmation : Thermogravimetric analysis (TGA) quantifies water loss, while Karl Fischer titration measures residual moisture .

How can researchers address discrepancies in elemental analysis data when synthesizing this compound?

Advanced Research Question
Discrepancies often arise from incomplete hydration or impurities:

  • Hydration State : Use TGA to assess water content. For example, a 5% deviation in C% may indicate partial dehydration during drying .
  • Purity Check : HPLC (≥95% purity) identifies by-products like unreacted esters or oxidation intermediates .
  • Alternative Methods : X-ray crystallography resolves structural ambiguities, while mass spectrometry confirms molecular weight .

What strategies optimize the crystallization of this compound to avoid polymorphic variations?

Advanced Research Question

  • Solvent Selection : Use mixed solvents (e.g., water-methanol) to balance polarity and solubility. Slow cooling (1–2°C/min) promotes uniform crystal growth .
  • Seeding : Introduce seed crystals to guide nucleation and suppress undesired polymorphs .
  • Characterization : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) differentiate polymorphs and hydrate stability .

How is this compound utilized in developing kinase inhibitors or other bioactive compounds?

Advanced Research Question

  • Scaffold Modification : The pyrimidine core serves as a kinase-binding motif. Substituents (e.g., methyl, carboxylic acid) enhance selectivity for ATP-binding pockets .
  • Bioisosteric Replacement : The hydrate form improves solubility for in vitro assays. For example, analogs like ethyl 5-cyano-2-methylnicotinate derivatives show kinase inhibitory activity .
  • Mechanistic Studies : pH-dependent stability (pKa ~3.8) influences drug-receptor interactions, assessed via titration and molecular docking .

How do researchers resolve contradictions in reported synthetic yields for 2-methyl-5-pyrimidinecarboxylic acid derivatives?

Advanced Research Question

  • Reaction Monitoring : Real-time IR or HPLC tracks intermediate formation, identifying bottlenecks (e.g., incomplete oxidation or ester hydrolysis) .
  • By-product Analysis : Mass spectrometry detects side products (e.g., over-oxidized species), guiding reagent stoichiometry adjustments .
  • Reproducibility : Standardize protocols for temperature, stirring rate, and drying conditions to minimize batch-to-batch variability .

What role does the hydrate form play in the stability and reactivity of 2-methyl-5-pyrimidinecarboxylic acid?

Advanced Research Question

  • Stability : Hydrates resist deliquescence in humid environments but may dehydrate under vacuum or high heat, altering reactivity .
  • Reactivity : Water molecules in the crystal lattice can participate in acid-base equilibria, affecting solubility and catalytic activity in coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-pyrimidinecarboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-pyrimidinecarboxylic acid hydrate

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